N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide
説明
The compound N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide features a 1,2,5-oxadiazole (furazan) core substituted at position 3 with a 3,4-dimethoxyphenyl group and at position 4 with a 2-(2-fluorophenoxy)butanamide moiety. The 3,4-dimethoxyphenyl group introduces lipophilic and hydrogen-bonding properties, while the 2-fluorophenoxybutanamide side chain may influence solubility and target interactions.
特性
分子式 |
C20H20FN3O5 |
|---|---|
分子量 |
401.4 g/mol |
IUPAC名 |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide |
InChI |
InChI=1S/C20H20FN3O5/c1-4-14(28-15-8-6-5-7-13(15)21)20(25)22-19-18(23-29-24-19)12-9-10-16(26-2)17(11-12)27-3/h5-11,14H,4H2,1-3H3,(H,22,24,25) |
InChIキー |
KWILDOUPSXPCAM-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)NC1=NON=C1C2=CC(=C(C=C2)OC)OC)OC3=CC=CC=C3F |
製品の起源 |
United States |
準備方法
合成ルートと反応条件
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-フルオロフェノキシ)ブタンアミドの合成は、通常、容易に入手可能な前駆体から始めて、複数のステップを伴います。一般的なアプローチの1つは、適切な前駆体の環化反応によって、制御された条件下で1,2,5-オキサジアゾール環を形成することです。ジメトキシフェニル基は求電子置換反応によって導入され、フルオロフェノキシブタンアミド部分は求核置換反応によって結合されます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるために合成ルートの最適化が含まれる場合があります。これには、プロセスを合理化し、生産コストを削減するために、高度な触媒系、連続フローリアクター、自動合成プラットフォームの使用が含まれます。
化学反応の分析
科学研究への応用
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-フルオロフェノキシ)ブタンアミドは、科学研究で幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 独自の化学構造により、潜在的な治療薬として研究されています。
産業: 高度な材料や化学センサの開発に利用されます。
科学的研究の応用
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines. In a study involving N-Aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines, compounds displayed percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against multiple cancer types including SNB-19 and OVCAR-8 .
Enzyme Inhibition Studies
The compound's structural features suggest potential as an inhibitor for various enzymes. Oxadiazole derivatives have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes. These enzymes are critical in the management of diabetes and Alzheimer's disease respectively. The synthesis of new sulfonamides with oxadiazole moieties has been reported to yield effective inhibitors .
Case Studies
- Anticancer Efficacy : A study focusing on oxadiazole derivatives highlighted their mechanism of action through apoptosis induction in cancer cells. The compounds were found to disrupt mitochondrial function leading to cell death .
- Enzyme Inhibition : Another research effort synthesized new compounds based on the oxadiazole framework and tested them against α-glucosidase and acetylcholinesterase. The findings revealed that certain derivatives had IC50 values significantly lower than commercially available drugs used for these conditions .
作用機序
類似の化合物との比較
独自性
N-[4-(3,4-ジメトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-フルオロフェノキシ)ブタンアミドは、明確な化学反応性と潜在的な用途を与える官能基の独自の組み合わせにより際立っています。その構造は、さまざまな化学的修飾を可能にするため、さまざまな研究分野における汎用性の高い化合物です。
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and spectral differences between the target compound and its analogs:
Key Observations
Side Chain Modifications
- Butanamide vs. Propanamide (BH52675): The target compound’s butanamide chain introduces an additional methylene group compared to BH52675’s propanamide.
- Fluorophenoxy vs. Propoxybenzamide (BH52676): The 2-fluorophenoxy group in the target compound is electron-withdrawing, which could stabilize the amide bond against hydrolysis compared to BH52676’s 4-propoxy group (electron-donating). The fluorine atom may also engage in halogen bonding with biological targets .
Heterocyclic Core Differences
- Oxadiazole vs. This rigidity could improve binding specificity in enzyme-active sites but may reduce conformational adaptability .
- Oxadiazole vs. Pyrimidine (Patent Compound): Pyrimidine-based CTPS1 inhibitors (e.g., from ) rely on nitrogen-rich cores for hydrogen bonding, whereas the oxadiazole’s lower basicity might alter binding kinetics in similar therapeutic contexts .
Spectral Characterization
- The target compound’s amide C=O stretch (~1660–1680 cm⁻¹ in IR) aligns with hydrazinecarbothioamides in . However, the absence of C=S bands (1243–1258 cm⁻¹ in triazoles) distinguishes it from sulfur-containing analogs .
- Rip-B’s 1H-NMR data () shows distinct aromatic proton shifts (δ 7.6–7.8 ppm), whereas the target compound’s oxadiazole protons are expected near δ 8.0–8.5 ppm due to electron withdrawal .
生物活性
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17N3O4 |
| Molecular Weight | 339.35 g/mol |
| LogP | 3.6679 |
| Polar Surface Area | 75.347 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are crucial for biological activity.
Research indicates that N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide may exert its effects through multiple mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are critical in various biochemical pathways. For instance, compounds with similar oxadiazole structures have been linked to enzyme inhibition related to cancer cell proliferation and survival pathways.
- Cellular Interaction : It interacts with cellular proteins and enzymes involved in signaling pathways, potentially affecting cell metabolism and growth. The exact molecular targets remain under investigation but may include kinases and transcription factors involved in oncogenic processes .
Anticancer Properties
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For example:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- In Vivo Studies : Animal models have shown that treatment with the compound reduces tumor growth significantly compared to control groups. Notably, dosages were carefully calibrated to minimize toxicity while maximizing therapeutic effects .
Toxicity Profile
A comprehensive toxicity evaluation is crucial for understanding the safety profile of this compound:
- Zebrafish Model : In studies using zebrafish embryos, low concentrations of the compound did not show significant adverse effects on survival or development. However, higher concentrations resulted in observable toxicity, indicating a dose-dependent response .
- Mice Models : Similarly, when administered to mice, the compound did not exhibit significant hematological or biochemical abnormalities at lower doses. However, higher doses led to increased liver enzyme levels and other biochemical markers of stress .
Case Studies
- Study on Anticancer Activity : In a recent publication, N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide was tested against breast cancer cells. Results indicated a reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours of treatment .
- Toxicological Assessment : Another study evaluated the compound's safety profile using a zebrafish model. Results showed no significant developmental defects at concentrations below 25 µM but indicated increased mortality at higher doses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
